Trimethyl isocyanurate
CAS No.: 827-16-7
Cat. No.: VC1599112
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827-16-7 |
|---|---|
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 |
| Standard InChI Key | AHWDQDMGFXRVFB-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N(C(=O)N(C1=O)C)C |
| Canonical SMILES | CN1C(=O)N(C(=O)N(C1=O)C)C |
| Boiling Point | 525 °F at 760 mm Hg (NTP, 1992) 274.0 °C |
| Melting Point | 349 to 351 °F (NTP, 1992) 176.5 °C |
Introduction
Chemical Structure and Fundamental Properties
Trimethyl isocyanurate represents a cyclic trimer of isocyanate molecules with three methyl groups attached to the nitrogen atoms of the six-membered isocyanurate ring. The molecular structure features alternating carbon and nitrogen atoms with three carbonyl groups attached to the carbon atoms. This arrangement creates a highly symmetrical molecule with C3h symmetry in its global potential energy minimum structure. The compound's molecular formula is C6H9N3O3 with a molecular weight of 171.15 g/mol, appearing as a white crystalline solid at standard conditions.
Crystal structure analysis reveals a network of C–H...O hydrogen bonds within the compound. Interestingly, the crystal contains two symmetry-independent molecules, each forming its own layer structure, which contributes to its physical properties and stability. The isocyanurate ring serves as the core structural element, providing a platform for various substituents on the nitrogen atoms which can significantly alter the compound's properties.
Physical and Chemical Properties
The physical and chemical properties of trimethyl isocyanurate are largely influenced by its cyclic structure and the presence of the three methyl substituents. The following table summarizes the key properties of this compound:
| Property | Value/Description |
|---|---|
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.15 g/mol |
| Physical Appearance | White crystalline solid |
| Symmetry | C3h (global minimum) |
| Crystal Structure | Network of C–H...O hydrogen bonds |
| Thermal Stability | High (related to exothermic formation) |
The compound demonstrates high thermal stability, making it valuable for applications requiring resistance to degradation at elevated temperatures . This stability is primarily attributed to the structural features of the isocyanurate ring and the attractive dispersion interactions between the methyl substituents .
Synthesis and Preparation Methods
Trimethyl isocyanurate is primarily synthesized through the cyclotrimerization of methyl isocyanate. This process involves the trimerization of three molecules of methyl isocyanate to form the cyclic isocyanurate structure . The reaction is highly exothermic, releasing significant energy during the formation of the product.
Cyclotrimerization Process
The cyclotrimerization of methyl isocyanate to form trimethyl isocyanurate proceeds with an enthalpy change calculated to be -66.4 kcal/mol, according to high-level computational studies . This highly exothermic nature contributes to the thermodynamic driving force for the formation of the isocyanurate ring structure. The reaction can be represented as:
3 CH3NCO → C6H9N3O3
The reaction typically requires catalytic assistance to proceed efficiently, with various catalysts having been explored in both research and industrial settings . The high exothermicity of this reaction necessitates careful control of reaction conditions to manage heat release and ensure safety, particularly in large-scale production settings.
Industrial Production Methods
In industrial settings, trimethyl isocyanurate can also be produced by reacting methanol with methyl carbamate under appropriate conditions. This alternate synthetic route may offer advantages in terms of raw material availability, cost, or process safety depending on the specific production environment. The industrial production typically involves careful control of reaction parameters including temperature, pressure, and catalyst concentrations to optimize yield and purity.
Thermal Stability and Conformational Behavior
One of the most notable properties of trimethyl isocyanurate is its exceptional thermal stability. This characteristic has been extensively studied through various computational methods, providing valuable insights into the thermochemical behavior of this compound and related isocyanurate derivatives.
Factors Influencing Thermal Stability
The thermal stability of isocyanurate molecules, including trimethyl isocyanurate, is influenced by several factors:
Computational Studies on Thermal Stability
Extensive computational investigations have been conducted to understand the thermochemical behaviors of isocyanurate molecules with various substituents. For trimethyl isocyanurate, multiple computational methods have been employed, including density functional theory (DFT), second-order Møller–Plesset perturbation (MP2), and coupled-cluster methods (CCSD(T)) .
The calculated cyclotrimerization energy values for methyl isocyanate using different computational methods are summarized in the following table:
| Computational Method | Cyclotrimerization Energy (kcal/mol) |
|---|---|
| B3LYP | Less negative compared to higher-level methods |
| B3LYP-GD3/B3LYP-GD3BJ (dispersion-corrected) | Closer to high-level estimates |
| MP2 | More accurate than uncorrected DFT |
| CCSD(T) (basis set limit) | -71.6 (electronic energy change) |
| Best estimate (with enthalpy corrections at 298K) | -66.4 |
These computational results indicate that proper accounting for dispersion interactions is essential for accurately describing the energetics of trimethyl isocyanurate . The high exothermicity of the cyclotrimerization reaction correlates with the observed thermal stability of the compound.
Chemical Reactivity
Trimethyl isocyanurate exhibits distinct chemical reactivity patterns influenced by its cyclic structure and the presence of carbonyl groups. Understanding these reactivity patterns is essential for predicting the compound's behavior in various chemical environments and applications.
Types of Reactions
Trimethyl isocyanurate can participate in several types of chemical reactions:
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Oxidation reactions: The compound can be oxidized under specific conditions to form various oxidation products.
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Reduction reactions: Reduction processes can convert trimethyl isocyanurate into different reduced forms depending on the reducing agents and conditions employed.
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Substitution reactions: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
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Reactions with nucleophiles: Trimethyl isocyanurate can react with various nucleophilic agents, including amines, alcohols, and thiols, often leading to the formation of new derivatives with modified properties.
Reaction Mechanisms and Conditions
The reactions of trimethyl isocyanurate typically proceed through specific mechanisms governed by the electronic structure of the isocyanurate ring and the reactivity of the carbonyl groups. Common reagents and conditions for various reaction types include:
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Oxidation reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide under appropriate reaction conditions.
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Reduction reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed for the reduction of trimethyl isocyanurate.
-
Substitution reactions: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve specific substitution patterns.
The reactivity of trimethyl isocyanurate with different classes of compounds (amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides) often results in exothermic processes, necessitating careful control of reaction conditions, particularly in large-scale applications.
Biochemical Interactions
Though primarily known for its industrial applications, trimethyl isocyanurate also exhibits interesting biochemical interactions that have been the subject of research investigations. These interactions are relevant for understanding the compound's potential effects in biological systems.
Interactions with Biomolecules
Trimethyl isocyanurate can interact with various biological molecules due to its reactive functional groups. The compound can react with amines, aldehydes, alcohols, and other nucleophilic groups commonly found in proteins and other biomolecules. These interactions can potentially lead to the modification of protein structure and function, which may have implications for cellular processes.
The compound's interactions with biomolecules can occur through several mechanisms, including nucleophilic attack on the carbonyl groups of the isocyanurate ring. These interactions may result in the formation of stable adducts, potentially affecting enzyme activity and gene expression.
Cellular Effects
At the cellular level, trimethyl isocyanurate can influence various cellular processes through its interactions with proteins and enzymes. The compound may affect cell signaling pathways, gene expression, and cellular metabolism through these interactions. The specific effects depend on factors such as concentration, exposure duration, and the particular cellular environment.
Research has indicated that the compound can impact cell growth, differentiation, and apoptosis by modifying key proteins involved in these pathways. Understanding these cellular effects is important for assessing the potential biological implications of exposure to trimethyl isocyanurate in various contexts.
Applications and Industrial Uses
Trimethyl isocyanurate finds applications in various industrial sectors, leveraging its unique properties, particularly its high thermal stability and chemical reactivity.
Current Industrial Applications
The compound's high thermal stability makes it valuable in applications requiring resistance to elevated temperatures. These applications span multiple industries, including materials science, polymer chemistry, and specialty chemical manufacturing. The specific uses of trimethyl isocyanurate are often related to its ability to enhance the thermal properties of materials or participate in specific chemical transformations.
Research Applications
In research settings, trimethyl isocyanurate serves as a model compound for studying the properties and behaviors of isocyanurate structures. It has been extensively used in computational chemistry studies to understand cyclotrimerization processes, thermal stabilities, and conformational behaviors of isocyanurate derivatives .
The compound has also been employed in the development of model block copolymers containing isocyanurate frameworks, allowing researchers to investigate the relationship between structure and thermal decomposition processes . These studies provide valuable insights for designing materials with tailored thermal properties for specific applications.
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